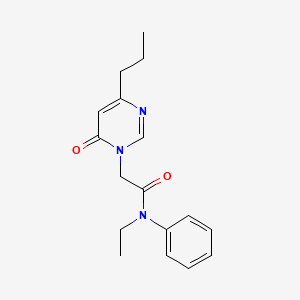![molecular formula C18H15N3O3S3 B2898164 5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1020980-66-8](/img/structure/B2898164.png)
5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with a complex structure . It’s available for purchase for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The compound has an empirical formula of C9H8N2O3S2 and a molecular weight of 256.30 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. These compounds, synthesized through various chemical reactions, demonstrated significant antibacterial activity, highlighting their potential in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, thiazolo[3,2-a]pyrimidine derivatives have been developed, showcasing notable antibacterial and antitubercular properties, further emphasizing the utility of such compounds in combating bacterial infections and tuberculosis (Cai et al., 2016).
Antitumor Applications
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial properties. Some of these compounds exhibited higher activity against various cancer cell lines compared to standard drugs, indicating their potential as novel antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017). This suggests that structurally related compounds, such as the one , could also possess similar antitumor capabilities.
Mechanism of Action
Target of Action
Compounds in the thiazolo[3,2-a]pyrimidine series have been associated with a variety of biological activities, including diuretic, anxiolytic, antitumor, and acetylcholinesterase inhibitory effects .
Mode of Action
It is known that the compound is synthesized through a series of reactions involving oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .
Biochemical Pathways
Given the potential biological activities associated with the thiazolo[3,2-a]pyrimidine series, it can be inferred that the compound may interact with various biochemical pathways related to diuresis, anxiety, tumor growth, and acetylcholinesterase activity .
Result of Action
Given the potential biological activities associated with the thiazolo[3,2-a]pyrimidine series, it can be inferred that the compound may have various effects at the molecular and cellular levels .
properties
IUPAC Name |
5-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-8-16(22)21-15(10-25-18(21)19-11)13-4-3-5-14(9-13)20-27(23,24)17-7-6-12(2)26-17/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZGIMYCSCFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



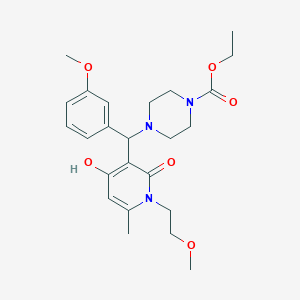
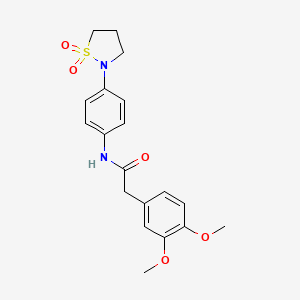
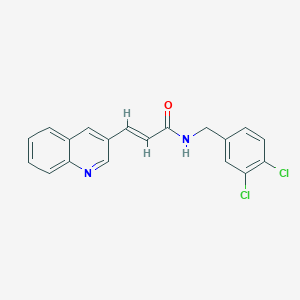
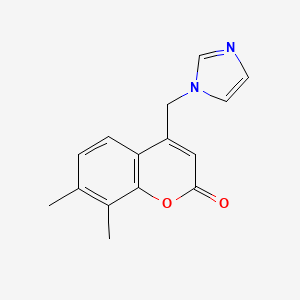
![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)

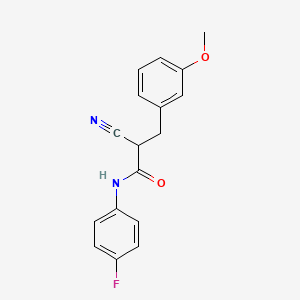
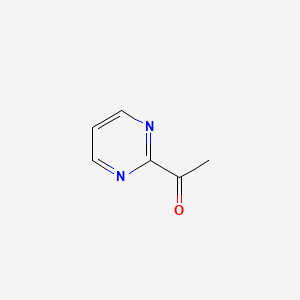

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
